8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477869-01-5) is a heterocyclic compound with the molecular formula C₁₈H₁₅N₃O₂S₂ and a molecular weight of 369.47 g/mol . Its structure comprises a thieno[2,3-b]indole core substituted with a methyl group at the 8-position and a carbohydrazide side chain functionalized with a 2-(2-thienyl)acetyl group.
Synthetic routes to similar thienoindole derivatives often involve multi-step procedures, such as condensation reactions between indole derivatives and thiophene-based precursors, followed by functionalization of the carbohydrazide moiety .
Properties
IUPAC Name |
4-methyl-N'-(2-thiophen-2-ylacetyl)thieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-21-14-7-3-2-6-12(14)13-10-15(25-18(13)21)17(23)20-19-16(22)9-11-5-4-8-24-11/h2-8,10H,9H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPPLTCUHOLYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N’-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]indole Core: This can be achieved through the annulation of a thiophene ring to an indole ring.
Introduction of the Thienylacetyl Group: The thienylacetyl group can be introduced via acylation reactions.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the thienylacetyl intermediate with hydrazine derivatives to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N’-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted thienoindole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienoindole derivatives, including 8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide.
Case Studies:
- A study demonstrated that compounds with similar structures exhibited multitarget actions against various cancer cell lines. For instance, derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 6.10 μM . This suggests that the compound may share similar mechanisms of action.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thienoindole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Evaluation Results:
- In antimicrobial assays, certain derivatives exhibited diameter of inhibition zone (DIZ) values ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis . This positions the compound as a potential candidate for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the interactions at the molecular level, which can help in optimizing the structure for enhanced efficacy.
Insights from Docking:
- Docking simulations suggest that the thienoindole scaffold can effectively bind to targets involved in cancer progression and microbial resistance mechanisms, paving the way for further structural modifications .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/DIZ (mm) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 6.10 μM | |
| Antimicrobial | Staphylococcus aureus | 21 mm | |
| Antimicrobial | Bacillus subtilis | 22 mm |
Mechanism of Action
The mechanism of action of 8-methyl-N’-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- In contrast, the 3-chlorobenzoyl analog (C₁₉H₁₄ClN₃O₂S) adds halogen-mediated hydrophobicity, which may improve membrane permeability . Carboxamide derivatives (e.g., ) lack the hydrazide linkage, which could alter metabolic stability or hydrogen-bonding capabilities.
Biological Activity
8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide, with the CAS number 477869-01-5, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Anticancer Activity
Recent studies have indicated that compounds similar to thieno[2,3-b]indoles exhibit significant anticancer properties. For instance, a study by Zonidis et al. highlighted that various thieno[2,3-b]indole derivatives showed promising cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
- Case Study : A derivative of thieno[2,3-b]indole was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. Research on related compounds has shown that thienyl derivatives can inhibit bacterial growth effectively.
- Data Table: Antimicrobial Activity of Related Thienyl Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thienyl Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thienyl Derivative B | Escherichia coli | 64 µg/mL |
| Thienyl Derivative C | Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that modifications in the thienyl group can enhance the antimicrobial efficacy of the compounds .
The biological activity of 8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that thieno[2,3-b]indoles possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells .
Recent Investigations
A recent investigation into the pharmacological profile of thieno[2,3-b]indole derivatives revealed that they could serve as lead compounds for drug development targeting various diseases, including cancer and bacterial infections. The study utilized various assays to assess cytotoxicity and antibacterial efficacy.
Q & A
Q. What are the common synthetic routes for 8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide, and how do reaction conditions influence product yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thienoindole core. For example, potassium acetate/acetic acid in acetonitrile has been used as a base-solvent system to cyclize precursors like α-hydrazonitroalkenes with indoline-2-thione derivatives, yielding intermediates such as dihydrothienoindole (78% yield in Scheme 41, ). Subsequent functionalization with 2-(2-thienyl)acetyl groups may involve hydrazide coupling under reflux conditions in acetic acid, as seen in analogous indole-carbohydrazide syntheses ( ). Key factors affecting yield include:
- Base selection : Inorganic bases (e.g., Cs₂CO₃, K₂CO₃) often outperform organic bases like Et₃N in cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency for thienoindole formation .
- Recrystallization : Purification via DMF/acetic acid mixtures improves purity, as demonstrated in indole-carbohydrazide derivatives ( ).
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure of this compound?
A combination of techniques is essential:
- 1H/13C NMR : To verify hydrazide NH protons (δ 10–12 ppm) and thienyl/indole aromatic signals ( ).
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) ( ).
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns ( ).
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as applied to structurally similar thiadiazole derivatives ( ).
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis, particularly in cyclization and functionalization steps?
Systematic optimization strategies include:
- Base screening : Replace KOAc with stronger bases (e.g., Cs₂CO₃) to accelerate cyclization kinetics ().
- Additive effects : Test phase-transfer catalysts (e.g., TBAB) to improve solubility of hydrophobic intermediates.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time for acid-promoted cyclizations ( ).
- In-situ monitoring : Employ HPLC or TLC to track intermediate formation and minimize side reactions .
Q. How should contradictory biological activity data be analyzed for thienoindole-carbohydrazide derivatives?
Discrepancies may arise from assay conditions or structural variations. To resolve these:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the thienyl ring) across derivatives ( ).
- Dose-response curves : Ensure consistent EC50/IC50 measurements under standardized conditions (e.g., pH, serum content).
- Metabolic stability assays : Evaluate compound degradation in liver microsomes, as unstable metabolites may skew activity data ( ).
Q. What mechanistic insights can be gained from studying the acid-promoted cyclization of intermediates in this compound’s synthesis?
Acid catalysis (e.g., HClO₄) facilitates protonation of carbonyl groups, enabling nucleophilic attack by thiol or amine groups to form heterocyclic cores. For example:
- Thiazolo-thiadiazole formation : Perchloric acid promotes cyclization of 2-(acetylamino)-thiadiazole derivatives into fused heterocycles (Scheme 2, ).
- Kinetic vs. thermodynamic control : Varying acid strength can shift product distribution between dihydrothienoindole and fully aromatic thienoindole derivatives .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
Prioritize models aligned with structural analogs:
- Antimicrobial activity : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., C. albicans) ( ).
- Diuretic effects : Measure urinary Na+/K+ excretion in Sprague-Dawley rats, as applied to thiadiazole derivatives ( ).
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare selectivity indices ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
